5-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
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Overview
Description
5-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, a hydrazone linkage, and a methoxyphenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: Shares a similar hydrazone linkage and methoxyphenyl group but differs in the core structure.
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one: Contains a chromenone core with similar substituents.
Uniqueness
The uniqueness of 5-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE lies in its triazine ring structure combined with the hydrazone linkage and methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-9-4-7(2-3-8(9)17)5-12-15-10-6-13-16-11(18)14-10/h2-6,17H,1H3,(H2,14,15,16,18)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDHNOAMTVWSW-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=O)NN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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